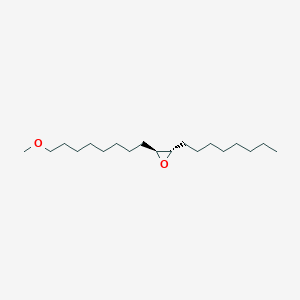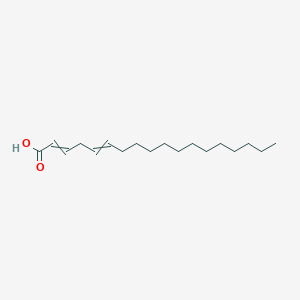
Octadeca-2,5-dienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octadeca-2,5-dienoic acid is a polyunsaturated fatty acid with the molecular formula C18H32O2. It is characterized by the presence of two double bonds located at the 2nd and 5th positions of the carbon chain. This compound is part of the broader class of octadecadienoic acids, which are known for their various biological and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of octadeca-2,5-dienoic acid typically involves the use of high-performance liquid chromatography (HPLC) to separate it from other isomeric acids . The synthetic route may include the use of dienophiles and triazoline derivatives to achieve the desired separation and purification .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale production would involve similar chromatographic techniques to ensure the purity and quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Octadeca-2,5-dienoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of epoxides or peroxides.
Reduction: This reaction involves the addition of hydrogen, often resulting in the saturation of the double bonds.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under various conditions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., Br2) and nucleophiles (e.g., OH-).
Major Products Formed
Oxidation: Epoxides and peroxides.
Reduction: Saturated fatty acids.
Substitution: Halogenated or hydroxylated derivatives.
Wissenschaftliche Forschungsanwendungen
Octadeca-2,5-dienoic acid has various applications in scientific research, including:
Chemistry: Used as a model compound for studying reaction mechanisms and kinetics.
Biology: Investigated for its role in cellular signaling and membrane structure.
Medicine: Explored for its potential anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of biodegradable polymers and surfactants.
Wirkmechanismus
The mechanism of action of octadeca-2,5-dienoic acid involves its interaction with cellular membranes and enzymes. It can modulate membrane fluidity and influence the activity of membrane-bound enzymes. Additionally, it may act as a ligand for specific receptors, triggering downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,12-Octadecadienoic acid (Linoleic acid): A polyunsaturated omega-6 fatty acid with double bonds at the 9th and 12th positions.
9Z,12E-Octadecadienoic acid: An isomer with double bonds at the 9th and 12th positions but in different configurations.
Uniqueness
Octadeca-2,5-dienoic acid is unique due to the specific positions of its double bonds (2nd and 5th positions), which confer distinct chemical and biological properties compared to other octadecadienoic acids .
Eigenschaften
CAS-Nummer |
58989-38-1 |
|---|---|
Molekularformel |
C18H32O2 |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
octadeca-2,5-dienoic acid |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h13-14,16-17H,2-12,15H2,1H3,(H,19,20) |
InChI-Schlüssel |
HTDYFMGWIACGSV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC=CCC=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Thiophenecarboxaldehyde, 5-[(dimethylamino)methyl]-2-(ethylthio)-](/img/structure/B14596849.png)
![1-(5-Phenylthieno[2,3-b]thiophen-2-yl)ethan-1-one](/img/structure/B14596852.png)
![Dibutyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate](/img/structure/B14596854.png)


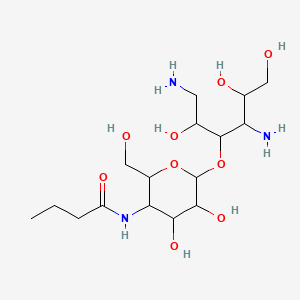
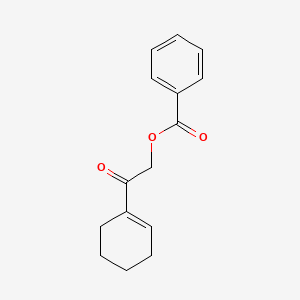
![2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanoic acid](/img/structure/B14596880.png)

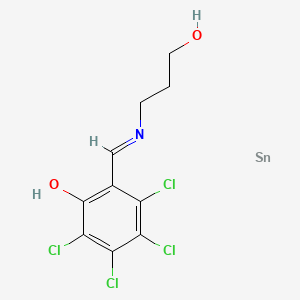
![2H-1,4,8-Oxadiazecine, octahydro-4,8-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14596892.png)


